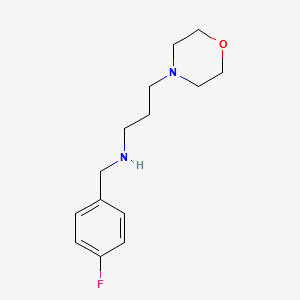
(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is an organic compound that features a benzyl group substituted with a fluorine atom and a morpholine ring attached to a propyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl chloride and 3-morpholinopropylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions.
Catalysts: A base such as triethylamine or potassium carbonate is used to facilitate the reaction.
Procedure: The 4-fluorobenzyl chloride is added dropwise to a solution of 3-morpholinopropylamine and the base in the solvent. The mixture is then heated under reflux for several hours.
Purification: The product is purified by column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to handle the increased volume of reactants.
Continuous Flow Systems: Implementing continuous flow systems to enhance reaction efficiency and product yield.
Automated Purification: Utilizing automated systems for purification to ensure consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or morpholine ring positions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitutions.
Major Products
Oxidation: Formation of 4-fluorobenzaldehyde or 4-fluorobenzoic acid.
Reduction: Formation of 4-fluorobenzyl alcohol.
Substitution: Introduction of various functional groups such as alkyl, aryl, or halogen groups.
Aplicaciones Científicas De Investigación
(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is studied for its potential effects on cellular pathways and receptor interactions.
Materials Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mecanismo De Acción
The mechanism of action of (4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.
Pathways Involved: It can modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Fluorobenzyl chloride
- 4-Fluorobenzyl alcohol
- 4-Fluorobenzaldehyde
Uniqueness
(4-Fluoro-benzyl)-(3-morpholin-4-yl-propyl)-amine is unique due to its combined structural features of a fluorobenzyl group and a morpholine ring. This combination imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN2O/c15-14-4-2-13(3-5-14)12-16-6-1-7-17-8-10-18-11-9-17/h2-5,16H,1,6-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOBGFHXRZIXEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Methyl-octahydrocyclopenta[c]pyrrol-4-amine](/img/structure/B2451793.png)
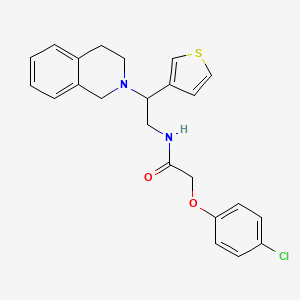
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2451795.png)
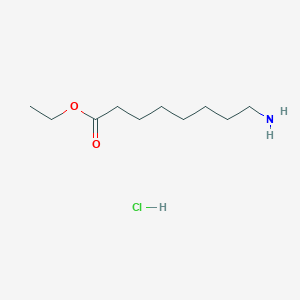
![N-(4-chlorophenyl)-2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide](/img/structure/B2451799.png)
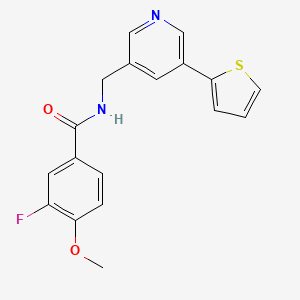
![N-[3-(1-BENZOFURAN-2-YL)-3-HYDROXYPROPYL]-2-(2,5-DIOXOPYRROLIDIN-1-YL)ACETAMIDE](/img/structure/B2451803.png)

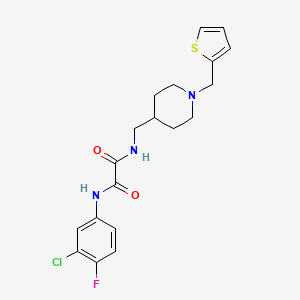
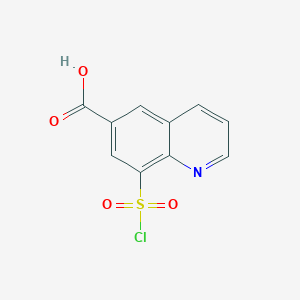
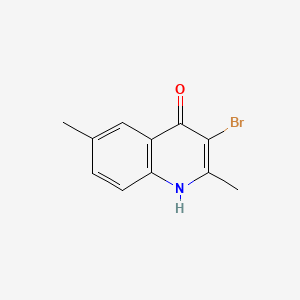
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2451812.png)
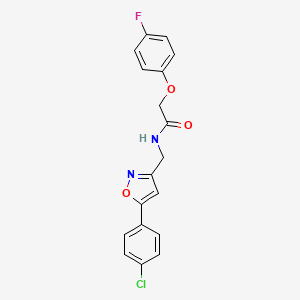
![4-Cyclobutyl-6-{[1-(4-methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2451815.png)
